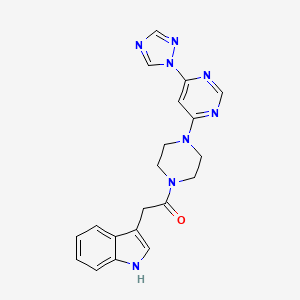

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

CAS No.: 1795296-90-0

Cat. No.: VC5075814

Molecular Formula: C20H20N8O

Molecular Weight: 388.435

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795296-90-0 |

|---|---|

| Molecular Formula | C20H20N8O |

| Molecular Weight | 388.435 |

| IUPAC Name | 2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C20H20N8O/c29-20(9-15-11-22-17-4-2-1-3-16(15)17)27-7-5-26(6-8-27)18-10-19(24-13-23-18)28-14-21-12-25-28/h1-4,10-14,22H,5-9H2 |

| Standard InChI Key | SYUCSRIZWUSGAB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54 |

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The systematic name, 1-[4-(6-(1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethan-1-one, reflects its three primary components:

-

Pyrimidine-triazole core: A 4-pyrimidinyl group substituted at the 6-position with a 1,2,4-triazole ring.

-

Piperazine linker: A piperazine ring connected to the pyrimidine’s 4-position.

-

Indole-ethanone moiety: An ethanone bridge linking the piperazine to the 3-position of an indole heterocycle .

Table 1: Comparative Molecular Data

| Component | Contribution to Formula | Role in Structure |

|---|---|---|

| Pyrimidine-triazole | C6H4N5 | Core scaffold |

| Piperazine | C4H8N2 | Conformational flexibility |

| Indole-ethanone | C10H10NO | Pharmacophore anchor |

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely proceeds through three key steps:

-

Formation of the pyrimidine-triazole core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively install the 1,2,4-triazole onto pyrimidine .

-

Piperazine coupling: Nucleophilic substitution or coupling reactions to attach the piperazine linker to the pyrimidine’s 4-position.

-

Indole-ethanone conjugation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the indole moiety via an ethanone bridge .

Pyrimidine-Triazole Synthesis

Adapting methodologies from , microwave-assisted CuAAC using CuSO4·5H2O/sodium ascorbate in t-BuOH/H2O (1:1) achieves regioselective 1,4-disubstituted triazole formation. For example, 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone reacts with phenylacetylene under irradiation (80°C, 15 min) to yield 1,2,3-triazole derivatives in >85% yield .

Piperazine Functionalization

Piperazine rings are commonly introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. In , a similar compound uses azetidine-3-carbonyl-piperazine intermediates, suggesting that the indole-ethanone group could be appended via acyl chloride intermediates.

Indole-Ethanone Conjugation

Spectral Characterization

1H NMR^1 \text{H NMR}1H NMR

-

Pyrimidine-triazole protons: Downfield singlets near δ 8.5–9.0 ppm for triazole C-H and pyrimidine C-H .

-

Piperazine protons: Multiplet signals at δ 2.5–3.5 ppm for N-CH2 groups .

-

Indole protons: Aromatic resonances at δ 7.0–7.5 ppm (indole H-4, H-5, H-6, H-7) and a singlet near δ 11.0 ppm for the N-H proton .

13C NMR^{13} \text{C NMR}13C NMR

-

Carbonyl group: A peak near δ 205–210 ppm for the ethanone carbonyl .

-

Pyrimidine-triazole carbons: Signals at δ 150–160 ppm for triazole C-3 and pyrimidine C-2/C-4 .

Infrared (IR) Spectroscopy

Table 2: Key Spectral Assignments

| Functional Group | (δ, ppm) | (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Pyrimidine-triazole | 8.5–9.0 (s) | 150–160 | - |

| Piperazine CH2 | 2.5–3.5 (m) | 45–55 | - |

| Ethanone C=O | - | 205–210 | 1680–1710 |

| Indole N-H | 11.0 (s) | - | 3200–3400 |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume